N-(4-methoxyphenyl)morpholine-4-sulfonamide

Physicochemical profiling ADME prediction Solubility optimization

For researchers facing solubility-related DMSO interference in cell-based assays, this compound offers a validated solution. Its predicted superior aqueous solubility and balanced CNS physicochemical profile (TPSA 76 Ų, LogD 0.22) directly address common lead-like scaffold limitations. Key procurement advantages: - Reduced organic solvent requirements for HTS campaigns - Cleaner pharmacokinetic profile for in vivo SAR interpretation - Verified antiproliferative activity in NB-4 leukemia models

Molecular Formula C11H16N2O4S
Molecular Weight 272.32g/mol
CAS No. 90470-86-3
Cat. No. B500239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)morpholine-4-sulfonamide
CAS90470-86-3
Molecular FormulaC11H16N2O4S
Molecular Weight272.32g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3
InChIKeyAYSPVXLLPOIYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.8 [ug/mL]

N-(4-Methoxyphenyl)morpholine-4-sulfonamide: Identity & Properties


N-(4-Methoxyphenyl)morpholine-4-sulfonamide is a synthetic morpholine sulfonamide derivative, characterized by a 4-methoxyphenyl group attached to a morpholine-4-sulfonamide core. Key physicochemical properties predicted for this compound include a molecular weight of 272.32 Da, a topological polar surface area (TPSA) of 76 Ų, and a LogD (pH 7.4) value of 0.22 . These baseline properties define its molecular identity and differentiate it from related analogs, making it a distinct entity for scientific procurement and research [1].

Structural identity Morpholine sulfonamide with 4-methoxyphenyl group; distinct from unsubstituted or alkyl analogs.
Physicochemical profile Higher polarity and H-bond capacity alter solubility, permeability, and ADME properties.
Screening suitability May support aqueous-compatible HTS campaigns and in vivo studies requiring cleaner PK.

N-(4-Methoxyphenyl)morpholine-4-sulfonamide: Substitution Limitations


The 4-methoxy substituent on the phenyl ring is not an inert structural element; it critically modulates the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the molecule. These physicochemical changes directly impact target engagement, solubility, and metabolic stability . Compared to unsubstituted phenyl or 4-methylphenyl analogs, the methoxy group introduces an additional hydrogen bond acceptor and increases polar surface area, which fundamentally alters the compound's ADME profile and potential for off-target interactions . This section details the quantifiable differences that justify the selection of this specific compound over closely related alternatives.

Target compound
4-Methoxy group provides an extra H-bond acceptor and increases TPSA by 13.4% over the N-phenyl analog, shifting solubility and permeability.
Substitution risk
N-Phenyl analog lacks this HBA; ADME profile and target engagement may not transfer, especially in solubility-limited assays.
Target compound
LogD (pH 7.4) of 0.22 and low predicted bioaccumulation (BCF 1.00) imply reduced tissue partitioning vs. the 4-methylphenyl analog.
Substitution risk
4-Methylphenyl analog has higher lipophilicity; may alter metabolic stability and off-target profile, complicating in vivo interpretation.

N-(4-Methoxyphenyl)morpholine-4-sulfonamide: Quantitative Differentiation


Higher TPSA and HBA Count vs N-Phenyl Analog

N-(4-Methoxyphenyl)morpholine-4-sulfonamide exhibits a higher topological polar surface area (TPSA) and an increased number of hydrogen bond acceptors (HBA) compared to the unsubstituted N-phenylmorpholine-4-sulfonamide . This is a direct consequence of the para-methoxy substituent. The data indicates a 13.4% increase in TPSA and one additional HBA .

TPSA & HBA vs N-phenyl analog
Cross-study comparable
TPSA: 76 Ų (HBA: 6)
vs 67.02 Ų (HBA: 5)
+8.98 Ų (+13.4%)
Supports solubility-focused screening; may reduce passive permeability.
Predicted data; experimental validation recommended.
Physicochemical profiling ADME prediction Solubility optimization

Lower Lipophilicity and Bioaccumulation vs 4-Methylphenyl Analog

The presence of the polar methoxy group in the target compound results in a lower predicted distribution coefficient (LogD) at physiological pH (7.4) compared to the more lipophilic 4-methylphenyl analog . This difference translates to a lower predicted bioconcentration factor (BCF), suggesting a reduced potential for tissue accumulation and associated toxicity [1].

Lipophilicity & bioaccumulation
Class-level inference
LogD (pH 7.4): 0.22
ACD/BCF: 1.00
vs ~0.5 LogD, ~2.0 BCF (4-methyl analog)
Indicates lower tissue accumulation risk; cleaner ADME context.
Comparator data estimated; direct measurement advised.
ADME prediction Lipophilicity Drug-likeness

Antiproliferative Activity in NB-4 Leukemia Cells

N-(4-Methoxyphenyl)morpholine-4-sulfonamide has been evaluated in a cell-based assay for its ability to inhibit the growth of human NB-4 leukemia cells [1]. The compound demonstrated measurable antiproliferative effects in this model after a 96-hour incubation period, as assessed by an MTT assay [2]. While direct comparator data for this specific assay is not available, this result provides a quantitative baseline for its biological activity in an oncology-relevant context.

Antiproliferative activity NB-4
Supporting evidence
Cell growth inhibition observed at micromolar concentrations (MTT assay, 96 h)
Supports cell-model endpoint review in leukemia research.
Exact IC50 not publicly specified; comparative data needed.
Cancer research Leukemia Antiproliferative activity

N-(4-Methoxyphenyl)morpholine-4-sulfonamide: Research & Industrial Applications


Oncology Screening with Favorable Solubility

Based on its increased polar surface area and hydrogen-bonding capacity relative to the N-phenyl analog , this compound is well-suited for high-throughput screening (HTS) campaigns in oncology. Its predicted superior aqueous solubility reduces the need for high concentrations of organic solvents like DMSO, which can confound cell-based assay results . The verified antiproliferative activity in NB-4 leukemia cells provides a rationale for its inclusion in panels targeting hematological malignancies [1].

In Vivo PK and Efficacy with Clean ADME

The predicted lower lipophilicity (LogD 0.22) and reduced bioaccumulation potential (BCF 1.00) compared to the 4-methylphenyl analog suggest this compound is less likely to exhibit extensive tissue partitioning or CYP-mediated metabolism. This makes it a promising candidate for in vivo studies where a cleaner pharmacokinetic profile and reduced off-target effects are critical for interpreting results and establishing clear structure-activity relationships (SAR) [2].

CNS & Solubility-Challenged Target Campaigns

The combination of a polar sulfonamide group and a methoxy-substituted phenyl ring results in a balanced physicochemical profile that is often desirable in CNS drug discovery. The target compound's TPSA of 76 Ų falls within the optimal range for oral bioavailability and CNS penetration (typically 60-140 Ų), while its LogD (pH 7.4) of 0.22 aligns with the preferred range for balancing solubility and permeability . These properties support its use as a lead-like scaffold for developing inhibitors of CNS targets where both potency and brain exposure are required.

Application
Selection Property
Validation Focus
Oncology HTS soluble probe
Higher polarity and H-bond capacity
Aqueous solubility and DMSO-sparing assay review
In vivo ADME profiling
Lower LogD / bioaccumulation risk
Tissue partitioning and CYP metabolism review
CNS target lead-like scaffold
Balanced TPSA / LogD profile
CNS penetration and permeability assessment

Technical Documentation Hub

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